N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide
Description
Historical Context and Discovery
The compound emerged from broader efforts to optimize chiral pyrrolidine derivatives for pharmaceutical applications. Early synthetic routes for 3-hydroxypyrrolidine precursors, such as those described in the 2006 patent WO2007024113A1, involved multi-step processes starting from chiral epichlorohydrin. These methods faced challenges in yield and scalability due to competitive side reactions during hydrogenation steps. A breakthrough came with the introduction of hydroxy-protecting groups, which minimized undesired derivatization and enabled intramolecular cyclization during nitrile reduction.
This compound itself gained prominence through high-throughput screening campaigns targeting enzyme inhibitors. Its identification as a core structure in Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) inhibitors marked a key milestone, demonstrating IC~50~ values in the nanomolar range. Subsequent optimization through parallel synthesis improved potency 160-fold, establishing it as a template for antimicrobial drug development.
Classification Within Pyrrolidine-Based Compounds
This compound belongs to the pyrrolidine carboxamide subclass, distinguished by:
| Feature | This compound | Typical Pyrrolidine Derivatives |
|---|---|---|
| Core Structure | Pyrrolidine + carboxamide | Pyrrolidine alone |
| Functionalization | 3-hydroxypropyl substituent | Variable alkyl/aryl groups |
| Chirality | Single stereocenter at C3 | Often multiple stereocenters |
| Biological Target | Enzymes (e.g., InhA, carbonic anhydrase) | Receptors, transporters |
The hydroxypropyl moiety enhances water solubility compared to purely hydrophobic analogs, while the carboxamide group enables hydrogen bonding with biological targets. This dual functionality positions the compound between first-generation pyrrolidine drugs and modern scaffold-hopping designs.
Nomenclature and Structural Significance
The IUPAC name 3-(3-hydroxypropyl)pyrrolidine-1-carboxamide precisely describes its architecture:
- Pyrrolidine core : Five-membered saturated nitrogen ring
- 1-carboxamide : -CONH~2~ group at position 1
- 3-hydroxypropyl : -CH~2~CH(OH)CH~3~ substituent at position 3
Structural analysis via SMILES notation (C1CN(CC1CCCO)C(=O)N) confirms the spatial arrangement critical for bioactivity. The hydroxypropyl chain adopts an extended conformation that facilitates membrane penetration, while the carboxamide participates in key hydrogen bonds with enzyme active sites. X-ray crystallography of related compounds reveals a binding mode where the pyrrolidine nitrogen coordinates with catalytic residues, and the hydroxy group stabilizes transition states.
Current Research Interest and Applications
Ongoing investigations focus on three primary domains:
1. Antimicrobial Development
As a lead InhA inhibitor, derivatives show promise against multidrug-resistant tuberculosis. Structure-activity relationship (SAR) studies indicate that:
- Electron-withdrawing groups on the carboxamide enhance target affinity
- Hydroxypropyl length modulates cell membrane permeability
- Stereochemical configuration at C3 dictates enantioselective activity
2. Enzyme Inhibition
Recent work demonstrates inhibitory activity against carbonic anhydrase isoforms (CA-I, CA-II, CA-IX) with IC~50~ values of 2.1-8.7 μM. Molecular docking reveals a binding pose where the hydroxypropyl group occupies the hydrophobic pocket, while the carboxamide interacts with zinc-coordinated water molecules.
3. Synthetic Methodology
Advances in asymmetric synthesis now enable kilogram-scale production. Key innovations include:
- Hydroxy protection using tert-butyldimethylsilyl (TBS) groups
- Catalytic hydrogenation with Raney nickel under 50 psi H~2~
- One-pot deprotection/cyclization sequences achieving >95% ee
Emerging applications extend to neurodegenerative disease research, where pyrrolidine carboxamides modulate protein-protein interactions involved in tau aggregation. A 2025 study reported derivative compounds reducing amyloid-β plaque formation by 62% in transgenic mouse models, though mechanistic details remain under investigation.
Properties
IUPAC Name |
N-(3-hydroxypropyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-7-3-4-9-8(12)10-5-1-2-6-10/h11H,1-7H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXDXSGZOJSOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489436-18-1 | |
| Record name | N-(3-hydroxypropyl)pyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the pyrrolidine ring, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of N-(3-oxopropyl)pyrrolidine-1-carboxamide.
Reduction: Formation of N-(3-hydroxypropyl)pyrrolidine-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide. The compound has been evaluated for its effectiveness against various bacterial strains, particularly those exhibiting multidrug resistance.
- Case Study : A study identified pyrrolidine carboxamides as novel inhibitors of InhA, an enzyme crucial for the fatty acid synthesis in Mycobacterium tuberculosis. The lead compound demonstrated over 160-fold improvement in potency after optimization, indicating significant potential for tuberculosis treatment .
Sphingosine Kinase Inhibition
This compound has been explored as a sphingosine kinase inhibitor, which plays a role in various cellular processes including proliferation and survival.
- Case Study : A series of pyrrolidine-based compounds were synthesized and tested for their ability to inhibit sphingosine kinase activity, showing promising antiproliferative effects on cancer cell lines . This underscores the potential of this compound in cancer therapeutics.
Neuropharmacological Applications
The neuroprotective properties of pyrrolidine derivatives have been investigated, particularly concerning their role as antagonists for specific receptors involved in neurological disorders.
- Case Study : Pyrrolidine derivatives have shown promise in modulating the activity of chemokine receptors associated with inflammation and cancer metastasis. Research indicates that such compounds can provide therapeutic benefits in conditions like HIV infection and autoimmune disorders .
Research Insights
Recent literature reviews have consolidated findings on the diverse biological activities exhibited by pyrrolidine derivatives, emphasizing their potential in drug discovery. The structural characteristics of these compounds allow for modifications that can enhance their pharmacological profiles.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. Studies have revealed that specific substitutions on the pyrrolidine ring can significantly influence biological activity.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide with structurally related pyrrolidine-1-carboxamide derivatives, emphasizing substituent effects and pharmacological profiles.
Key Structural Differences
| Compound Name | Substituents on Pyrrolidine Nitrogen | Additional Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 3-Hydroxypropyl | None | ~186.25 (estimated) |
| (S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (GRC-6211) | 3-Isopropylphenyl | Thiazolyl, phenyl | ~437.56 |
| (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | Complex morpholinopyridine, trifluoroethyl | Morpholine, trifluoroethyl, methylphenyl | ~648.60 (estimated) |
Key Observations:
- Polarity and Solubility: The hydroxypropyl group in the target compound likely increases hydrophilicity compared to GRC-6211 (isopropylphenyl and thiazolyl substituents) and the morpholinopyridine derivative. This may improve aqueous solubility but reduce blood-brain barrier (BBB) penetration .
- Pharmacological Targets: GRC-6211 is a potent TRPV1 antagonist with demonstrated efficacy in suppressing bladder hyperactivity in animal models, attributed to its lipophilic substituents enhancing BBB penetration . In contrast, the hydroxypropyl analog lacks reported TRPV1 activity, suggesting substituent-dependent target specificity.
Pharmacokinetic and Therapeutic Implications
- GRC-6211 (TRPV1 Antagonist):
- Morpholinopyridine Derivative (Patent EP2024): Solid-State Stability: Patent claims emphasize crystalline forms for enhanced stability and bioavailability, leveraging morpholine and trifluoroethyl groups . Therapeutic Area: Likely oncology or immunology (morpholine and trifluoroethyl are common in kinase inhibitors).
Biological Activity
N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a hydroxypropyl group and a carboxamide group. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors . The compound can modulate the activity of specific molecular targets, leading to diverse biological effects. Notably, it has been studied for its potential role as an allosteric modulator of G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes, including cellular signaling and immune responses .
Key Mechanisms:
- Enzyme Interaction : It may influence enzymatic pathways by acting as a substrate or inhibitor.
- Receptor Modulation : The compound can bind to allosteric sites on GPCRs, altering their conformation and activity without directly competing with endogenous ligands .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Some studies suggest that similar compounds have shown efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Properties : The modulation of inflammatory pathways through receptor interactions may provide therapeutic benefits in inflammatory diseases.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Hydroxyethyl)pyrrolidine-1-carboxamide | Hydroxyethyl group | Moderate antimicrobial activity |
| N-(4-Hydroxybutyl)pyrrolidine-1-carboxamide | Hydroxybutyl group | Limited cytotoxicity against cancer |
| N-(3-Hydroxypropyl)piperidine-1-carboxamide | Piperidine ring | Enhanced receptor modulation |
This table illustrates that the specific substitution pattern of this compound may impart distinct biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on GPCR Modulation : Research demonstrated that derivatives of pyrrolidine compounds can effectively modulate GPCR activity, suggesting potential applications in treating CNS disorders .
- Anticancer Activity Assessment : In vitro assays indicated that certain derivatives exhibited selective cytotoxicity against ovarian cancer cells while sparing normal cells, highlighting the therapeutic potential of this class of compounds .
- Antimicrobial Efficacy : A comparative study showed that related compounds displayed significant antimicrobial activity against various pathogens, supporting the hypothesis that this compound may possess similar properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrrolidine-1-carboxamide derivatives like N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide?
- Methodology :
- Pyrrolidine Ring Formation : Cyclization of 1,4-diketones or amino alcohols under reflux with catalysts like acetic acid (common for pyrrolidine scaffolds) .
- Substituent Introduction : The hydroxypropyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting a pyrrolidine precursor with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization .
Q. How is the structural integrity of pyrrolidine-1-carboxamide derivatives validated?
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR confirm substituent positions and carboxamide bonding. For example, carboxamide protons appear at δ ~6.5–7.5 ppm, while pyrrolidine ring protons show δ ~1.5–3.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching calculated mass) .
- Elemental Analysis : Matches theoretical C, H, N, and O percentages within ±0.3% .
Q. What preliminary biological screening approaches are used for pyrrolidine-1-carboxamide derivatives?
- In Vitro Assays :
- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based activity assays .
- Receptor Binding : Radioligand displacement studies (e.g., for GPCR targets) .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in pyrrolidine-1-carboxamide derivatives?
- Single-Crystal X-ray Diffraction :
- Sample Preparation : Crystals grown via slow evaporation (e.g., acetonitrile/chloroform mixtures) .
- Data Analysis : Software like SHELX refines bond lengths/angles. For example, Zn(II) coordination complexes show tetrahedral geometry with bond angles ~109.5° .
- Contradiction Resolution : Discrepancies between computational (DFT) and experimental bond lengths are addressed by refining thermal parameters or checking for disorder .
Q. What mechanistic insights explain substituent effects on pyrrolidine-1-carboxamide bioactivity?
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability but may reduce solubility. The trifluoromethyl group in analogs increases hydrophobic interactions with enzyme pockets .
- Hydroxypropyl Group : Introduces hydrogen-bonding capacity, improving target binding (e.g., observed in renin inhibitors via MD simulations) .
- SAR Studies : Comparing IC₅₀ values of analogs with varying substituents identifies critical moieties for activity .
Q. How are conflicting spectroscopic data in pyrrolidine-1-carboxamide derivatives resolved?
- Multi-Technique Cross-Validation :
- NMR vs. X-ray : Discrepancies in proton environments (e.g., rotamers) are clarified using variable-temperature NMR or crystallography .
- HRMS Contamination Check : Isotopic patterns confirm purity; impurities are removed via prep-HPLC .
- Dynamic Effects : Conformational flexibility (e.g., pyrrolidine ring puckering) is modeled using DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
